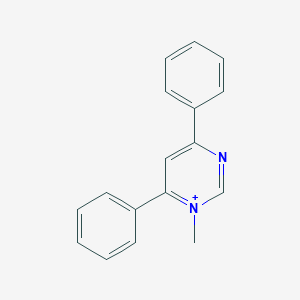

1-Methyl-4,6-diphenylpyrimidin-1-ium

Description

Given the evidence's focus on MPP+ and its role in Parkinson’s disease (PD) research, this article will address MPP+ and its comparisons with related compounds.

MPP+ is a cationic neurotoxin derived from the metabolism of MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine). It selectively targets dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction, oxidative stress, and neuronal death—a hallmark of PD . MPP+ is widely used in preclinical models to study PD pathology and synaptic transmission alterations .

Properties

Molecular Formula |

C17H15N2+ |

|---|---|

Molecular Weight |

247.31g/mol |

IUPAC Name |

1-methyl-4,6-diphenylpyrimidin-1-ium |

InChI |

InChI=1S/C17H15N2/c1-19-13-18-16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-13H,1H3/q+1 |

InChI Key |

AECFSBAHQBFCIL-UHFFFAOYSA-N |

SMILES |

C[N+]1=C(C=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C[N+]1=C(C=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4,6-diphenylpyrimidin-1-ium iodide typically involves the reaction of 4,6-diphenylpyrimidine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Methyl-4,6-diphenylpyrimidin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or hydroxide ions under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like acetonitrile, ethanol, and water, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4,6-diphenylpyrimidin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4,6-diphenylpyrimidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The positively charged nitrogen atom in the pyrimidine ring allows the compound to bind to negatively charged sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Table 1: Key Compounds in PD Research

Mechanistic Comparisons

Metabolism and Selectivity

- MPTP vs. MPP+: MPTP is a prodrug requiring metabolic activation by monoamine oxidase B (MAO-B) in astrocytes to form MPP+ . MPP+ directly targets dopaminergic neurons via DAT, whereas MPTP’s toxicity is systemic and species-dependent .

- Paraquat vs. Paraquat’s bipyridinium structure allows redox cycling, producing superoxide radicals, while MPP+ acts via mitochondrial inhibition .

Synaptic Effects

MPP+ uniquely modulates hippocampal synaptic transmission through GABAergic and dopaminergic systems:

- Dose-Dependent fEPSP Modulation :

- GABAergic System Interaction :

Receptor and Transporter Interactions

- DAT vs. Monoamine Transporters: MPP+ primarily uses DAT for neuronal entry, but norepinephrine (NET) and serotonin (SERT) transporters also contribute . Inhibiting these transporters (e.g., with nomifensine or fluoxetine) exacerbates MPP+-induced fEPSP suppression, suggesting extracellular MPP+ accumulation .

Research Findings

Table 2: Electrophysiological Effects of MPP+ in Hippocampal Slices

| Parameter | 10 µM MPP+ | 30 µM MPP+ | 100 µM MPP+ | Key Mechanism |

|---|---|---|---|---|

| fEPSP Slope (90 min) | 78.6 ± 4.7% | 69.9 ± 8.3% | 22.0 ± 1.5% | Dose-dependent suppression |

| Recovery Post-Wash | 119.5 ± 6.1% (20 min) | 97.7 ± 8.1% (20 min) | No recovery | Partial reversibility at ≤30 µM |

| mIPSC Frequency | 171.6 ± 24.4% | 255.6 ± 34.7% | Not reported | GABAA receptor-mediated inhibition |

| PPF Ratio | 85.3 ± 4.4% | 91.4 ± 2.6% | Similar reduction | Presynaptic vesicle pool depletion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.